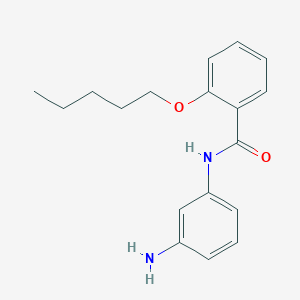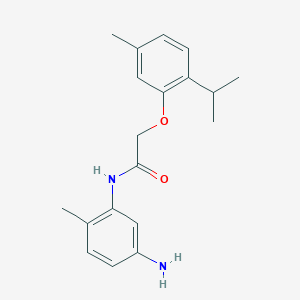
N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, or AMIPMPA, is a synthetic molecule with a wide range of applications in the scientific research and medical fields. It is a derivative of the widely used pharmaceutical drug, acetaminophen, and is commonly used to study the effects of drugs on the body. AMIPMPA has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are well understood.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Dahiya, Pathak, and Bhatt (2006) synthesized a series of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, related to N-(5-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. These compounds were evaluated for antibacterial and antifungal activities, with some showing potent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (Dahiya, Pathak, & Bhatt, 2006).
Hydrogen Bond Studies
Romero and Margarita (2008) investigated substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which share structural similarities with the compound . Their research focused on the formation of intra- and intermolecular hydrogen bonds in these compounds (Romero & Margarita, 2008).
Antimalarial Activity
Werbel et al. (1986) conducted a study on a series of related compounds, including this compound, examining their antimalarial activity. They found correlations between the antimalarial potency and certain chemical properties of these compounds (Werbel et al., 1986).
Bioactive Nitrosylated and Nitrated Compounds
Girel et al. (2022) explored bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers. This study provides insights into the biological activities of similar compounds (Girel et al., 2022).
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) focused on N-(2-Hydroxyphenyl)acetamide as an intermediate in the synthesis of antimalarial drugs, which is relevant to the compound (Magadum & Yadav, 2018).
Kinetic and Mechanism Studies
Bernard et al. (1986) studied the kinetics and mechanisms of hydrolysis, isomerisation, and cyclisation of related compounds, which can offer insights into the chemical behavior of this compound (Bernard et al., 1986).
Electrochemical Behavior
Beitollahi et al. (2012) investigated the electrochemical behavior of a carbon paste electrode modified with a related compound. This research may provide insights into the electrochemical applications of this compound (Beitollahi et al., 2012).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(2)16-8-5-13(3)9-18(16)23-11-19(22)21-17-10-15(20)7-6-14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQHIZCMBOQFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



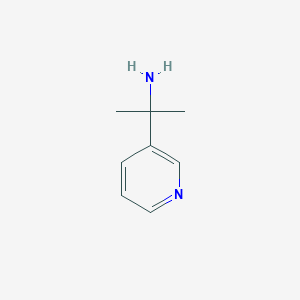
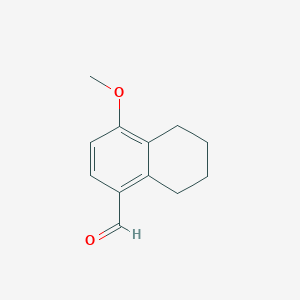

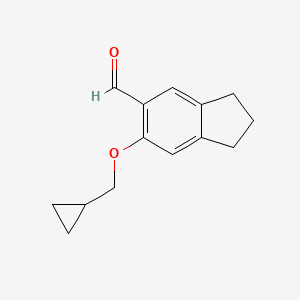
![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
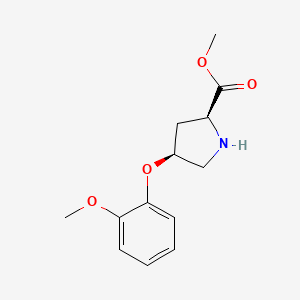
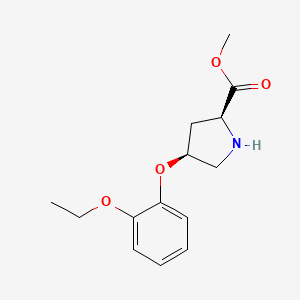
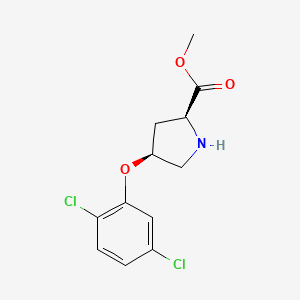
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)


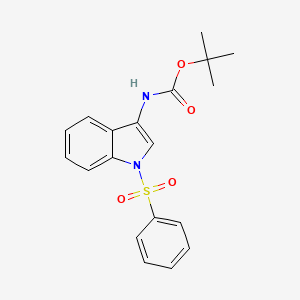
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
